molecular formula C12H12As2Cl8Pd B14501525 Bis(tri-(beta-chlorovinyl)arsine)palladous chloride CAS No. 64047-29-6

Bis(tri-(beta-chlorovinyl)arsine)palladous chloride

Cat. No.: B14501525
CAS No.: 64047-29-6
M. Wt: 696.1 g/mol
InChI Key: RKXLRFHPSOTSEK-DQXNDXGZSA-L
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Description

Bis(tri-(beta-chlorovinyl)arsine)palladous chloride is a coordination compound that features a palladium center coordinated to two tri-(beta-chlorovinyl)arsine ligands and two chloride ions

Preparation Methods

The synthesis of bis(tri-(beta-chlorovinyl)arsine)palladous chloride typically involves the reaction of palladium chloride with tri-(beta-chlorovinyl)arsine under controlled conditions. One common method includes dissolving palladium chloride in hydrochloric acid, followed by the addition of tri-(beta-chlorovinyl)arsine. The reaction mixture is then heated to facilitate the formation of the desired coordination compound .

Chemical Reactions Analysis

Bis(tri-(beta-chlorovinyl)arsine)palladous chloride undergoes various chemical reactions, including:

Scientific Research Applications

Bis(tri-(beta-chlorovinyl)arsine)palladous chloride has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbon-carbon coupling reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for certain diseases.

    Industry: It is utilized in industrial processes that require palladium-based catalysts.

Mechanism of Action

The mechanism of action of bis(tri-(beta-chlorovinyl)arsine)palladous chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center plays a crucial role in these processes, often acting as a catalyst by undergoing oxidative addition, transmetallation, and reductive elimination steps. These steps are essential in many catalytic cycles, particularly in organic synthesis .

Comparison with Similar Compounds

Bis(tri-(beta-chlorovinyl)arsine)palladous chloride can be compared to other palladium coordination compounds, such as bis(triphenylphosphine)palladium chloride. While both compounds serve as catalysts in organic synthesis, this compound is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes . Similar compounds include:

Properties

CAS No.

64047-29-6

Molecular Formula

C12H12As2Cl8Pd

Molecular Weight

696.1 g/mol

IUPAC Name

dichloropalladium;tris[(E)-2-chloroethenyl]arsane

InChI

InChI=1S/2C6H6AsCl3.2ClH.Pd/c2*8-4-1-7(2-5-9)3-6-10;;;/h2*1-6H;2*1H;/q;;;;+2/p-2/b2*4-1+,5-2+,6-3+;;;

InChI Key

RKXLRFHPSOTSEK-DQXNDXGZSA-L

Isomeric SMILES

C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl.C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl.Cl[Pd]Cl

Canonical SMILES

C(=C[As](C=CCl)C=CCl)Cl.C(=C[As](C=CCl)C=CCl)Cl.Cl[Pd]Cl

Origin of Product

United States

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